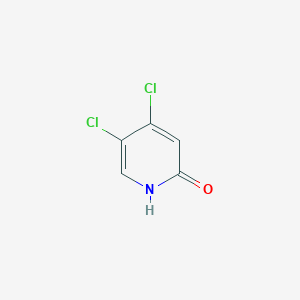

4,5-Dichloropyridin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

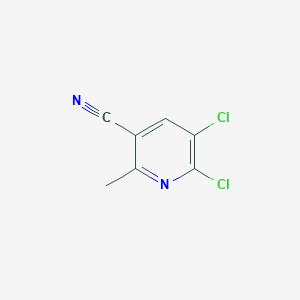

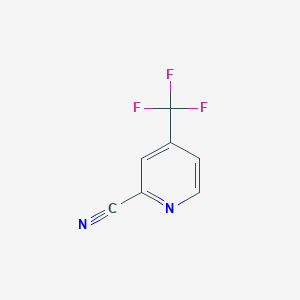

4,5-Dichloropyridin-2(1H)-one, also known as 4,5-DCP, is an organic compound that has found a variety of applications, particularly in the field of medicinal chemistry. It is a colorless solid that is a derivative of pyridine, a common heterocyclic aromatic compound. 4,5-DCP is used in the synthesis of several important drugs, and its unique properties make it an attractive target for further research.

科学的研究の応用

Complexation and Microenvironment Studies

Research shows that molecular tweezers with active site carboxylic acids, such as chloroform-d molecular tweezer, form complexes with nucleotide bases involving hydrogen bonds and a-stacking interactions. This behavior is altered by the microenvironment around the carboxylic acid group, impacting the complexation behavior significantly compared to simpler acids like butyric acid. This indicates the potential use of 4,5-Dichloropyridin-2(1H)-one derivatives in studying complexation behaviors and microenvironmental effects in nucleotide interactions (Zimmerman, Wu, & Zeng, 1991).

Synthesis and Characterization of Novel Molecules

Synthesis and characterization of novel molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, derived from 4,5-Dichloropyridin-2(1H)-one, have been explored. These studies include characterization techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS, indicating the application of 4,5-Dichloropyridin-2(1H)-one in the synthesis of structurally complex and functionally diverse organic compounds (Murthy et al., 2017).

Selective Functionalization Strategies

Selective functionalization of dichloropyridines, including 4,5-Dichloropyridin-2(1H)-one, has been studied, revealing insights into how different reagents impact site selectivity during chemical reactions. This research aids in understanding and controlling the chemical reactions of dichloropyridine derivatives for various applications (Marzi, Bigi, & Schlosser, 2001).

Fluorescent Probe Development

The development of fluorescent probes based on 1,4-dihydropyridines, a category that includes 4,5-Dichloropyridin-2(1H)-one derivatives, for detecting CN- ions has been demonstrated. These probes exhibit properties like water solubility, near-infrared ratiometric capabilities, fast response, and high selectivity, signifying the role of 4,5-Dichloropyridin-2(1H)-one in developing advanced fluorescent probes (Xue et al., 2021).

作用機序

- Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .

- In vitro, it inhibits breast cancer cell proliferation (e.g., 4T1 cells) and induces apoptosis. It also suppresses cell migration and invasion .

Target of Action

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

4,5-dichloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYSIDMKPWANMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607755 |

Source

|

| Record name | 4,5-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856965-66-7 |

Source

|

| Record name | 4,5-Dichloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)